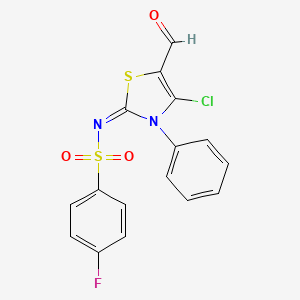

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O3S2/c17-15-14(10-21)24-16(20(15)12-4-2-1-3-5-12)19-25(22,23)13-8-6-11(18)7-9-13/h1-10H/b19-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYKBDGCVZHKMW-KNTRCKAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=C(C=C3)F)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N\2C(=C(S/C2=N/S(=O)(=O)C3=CC=C(C=C3)F)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl₃.

Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.

Biology

Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

Enzyme Inhibitors: They can act as inhibitors for enzymes like kinases and proteases.

Medicine

Drug Development: The compound may be explored for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and infections.

Industry

Agriculture: Thiazole derivatives can be used in the development of agrochemicals like herbicides and pesticides.

Mechanism of Action

The mechanism of action of (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with several sulfonamide and heterocyclic derivatives. Below is a comparative analysis:

Electronic and Reactivity Profiles

- Thiazole vs. Triazole Cores : The thiazole ring in the target compound is more electron-deficient than triazoles, influencing its reactivity in electrophilic substitutions. This may enhance interactions with biological targets compared to triazole derivatives .

- Formyl Group : Unique to the target compound, this group offers a site for Schiff base formation or nucleophilic addition, absent in triazole-thiones [7–9] and ’s triazole derivative .

- Sulfonamide Group: Common across all compounds, the 4-fluorobenzenesulfonamide in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., ’s diflubenzuron) .

Spectral and Analytical Data

- IR Spectroscopy : The target compound’s formyl C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides in , while its thione C=S vibration (~1250 cm⁻¹) matches triazole-thiones [7–9] .

- NMR : The 4-fluorobenzenesulfonamide group would exhibit distinct ¹⁹F and ¹H signals (e.g., aromatic protons at δ 7.2–8.0 ppm), comparable to fluorinated analogs in and .

Biological Activity

The compound (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide is a member of the thiazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C16H13ClN2O2S

- Molecular Weight : 348.9 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values of 2 μM against SW480 and 0.12 μM against HCT116 cancer cell lines, indicating potent growth inhibition .

- The mechanism often involves the inhibition of β-catenin-dependent transcription pathways, which are crucial in various cancers .

-

Mechanism of Action :

- The compound may interact with specific molecular targets involved in cell proliferation and apoptosis. Notably, it has been observed to inhibit Wnt signaling pathways, which are frequently dysregulated in cancer .

- In vitro studies showed reduced expression of Ki67, a marker for cell proliferation, suggesting that the compound effectively hinders cancer cell growth .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 25 | SW480 | 2 | Inhibition of β-catenin signaling |

| Compound 25 | HCT116 | 0.12 | Inhibition of β-catenin signaling |

Case Study: In Vivo Efficacy

In a xenograft model using BALB/C nu/nu mice, Compound 25 significantly inhibited tumor growth compared to control groups. The treatment led to a marked decrease in tumor size and altered expression levels of genes associated with cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often correlated with their structural features. The presence of electron-withdrawing groups like chlorine and fluorine enhances their potency by increasing lipophilicity and improving binding affinity to target proteins.

Table 2: Structural Variations and Their Impact on Activity

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substitution | Increased potency |

| Fluorine Substitution | Enhanced metabolic stability |

| Phenyl Ring | Improved target specificity |

Q & A

Q. What are the standard synthetic routes for synthesizing (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a multi-step approach:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol.

- Sulfonylation : Reaction of the thiazole intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., pyridine) at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

- Optimization : Design of Experiments (DoE) evaluates solvent polarity, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride). Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are most effective for structural confirmation, and how are tautomeric forms resolved?

- Methodology :

- X-ray crystallography : SHELXL refinement resolves the thiazol-2-ylidene tautomeric state and molecular geometry. Data collection at 100K minimizes thermal motion artifacts .

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight. 2D NMR (¹H-¹³C HSQC/HMBC) identifies connectivity, while variable-temperature NMR (VT-NMR) at -60°C freezes dynamic tautomerism in solution.

- Computational support : DFT calculations (B3LYP/6-311++G**) predict energetically favorable tautomers .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorobenzenesulfonamide group influence reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- Hammett analysis : Correlate reaction rates (kinetic HPLC monitoring at 254 nm) with substituent σ values. Compare analogs (-H, -NO₂) to quantify fluorine’s electron-withdrawing effect.

- Theoretical validation : Natural Bond Orbital (NBO) analysis calculates charge distribution changes at the reaction center.

- Experimental design : Conduct SNAr reactions with amines (e.g., benzylamine) in DMF at 80°C, isolating products via recrystallization .

Q. How can discrepancies between crystallographic and spectroscopic data (e.g., conformation) be resolved?

- Methodology :

- Temperature-dependent studies : Collect X-ray data at 100–300K to assess conformational rigidity. Compare with solution-phase FTIR-ATR (carbonyl stretching frequencies).

- Molecular dynamics (MD) : Simulate solution-phase flexibility using AMBER force fields (50ns trajectories).

- Benchmarking : Analyze torsion angles of similar thiazolylidenes in the Cambridge Structural Database (CSD) .

Q. What experimental design principles guide the evaluation of this compound as a kinase inhibitor scaffold?

- Methodology :

- Computational docking : Screen against kinase homology models (AutoDock Vina) to prioritize targets (e.g., EGFR, VEGFR).

- Biophysical assays : Surface plasmon resonance (SPR) at 25μM identifies binding. Enzymatic assays (ADP-Glo™ Kinase) determine IC₅₀ values.

- SAR studies : Modify substituents (e.g., formyl → methyl) and profile selectivity via kinase panels.

- Structural biology : Co-crystallize with kinases, refining structures using PHENIX and visualizing binding modes in PyMOL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.